molecular formula C10H7N3 B2590067 3-Aminoquinoline-6-carbonitrile CAS No. 2090903-85-6

3-Aminoquinoline-6-carbonitrile

Cat. No.: B2590067
CAS No.: 2090903-85-6
M. Wt: 169.187
InChI Key: IVJBBZGBNDHMRW-UHFFFAOYSA-N
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Description

3-Aminoquinoline-6-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It is a derivative of quinoline, a class of compounds known for their wide range of applications in medicinal and organic chemistry. Quinoline derivatives are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 3-Aminoquinoline-6-carbonitrile is protein kinase CK2 . Protein kinase CK2 is a ubiquitous, highly pleiotropic, and constitutively active Ser/Thr protein kinase with a tetrameric structure . This enzyme has approximately 400 physiological substrates including growth and transcription factors, cell cycle, apoptosis, and stress response regulators .

Mode of Action

This compound interacts with protein kinase CK2, inhibiting its activity . The inhibition of CK2 by this compound results in changes to the function of its physiological substrates, affecting various cellular processes .

Biochemical Pathways

The inhibition of protein kinase CK2 by this compound affects various biochemical pathways. Given that CK2 has numerous physiological substrates, the downstream effects of its inhibition are broad and can include alterations to growth and transcription factors, cell cycle regulators, apoptosis, and stress response .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . These properties impact the bioavailability of this compound, influencing its distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of protein kinase CK2 . This can lead to changes in the function of CK2’s physiological substrates, affecting cellular processes such as growth, transcription, cell cycle regulation, apoptosis, and stress response .

Chemical Reactions Analysis

3-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and substituted quinolines .

Scientific Research Applications

3-Aminoquinoline-6-carbonitrile has a wide range of applications in scientific research:

Properties

IUPAC Name

3-aminoquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJBBZGBNDHMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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